molecular formula C7H7F3N2O B13116618 4-Pyridinemethanol, 2-amino-alpha-(trifluoromethyl)-

4-Pyridinemethanol, 2-amino-alpha-(trifluoromethyl)-

Cat. No.: B13116618
M. Wt: 192.14 g/mol
InChI Key: MNDHMXQUMNZQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol is a compound that features a pyridine ring substituted with an amino group at the 2-position and a trifluoroethanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2-aminopyridine with a trifluoroacetaldehyde derivative. One common method is the condensation reaction between 2-aminopyridine and trifluoroacetaldehyde in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethanol group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol is unique due to the presence of both an amino group and a trifluoroethanol group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6(13)4-1-2-12-5(11)3-4/h1-3,6,13H,(H2,11,12)

InChI Key

MNDHMXQUMNZQRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.